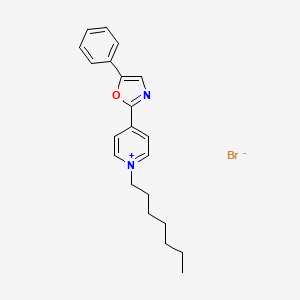
1-Heptyl-4-(5-phenyl-1,3-oxazol-2-YL)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction between an α-haloketone and a nitrile can yield the oxazole ring.
Substitution Reactions: The phenyl group can be introduced into the oxazole ring through electrophilic aromatic substitution reactions.
Quaternization: The pyridine ring is quaternized by reacting it with an alkyl halide, such as heptyl bromide, to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide has several scientific research applications:
Medicinal Chemistry: The compound’s oxazole ring is known for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can serve as a probe or marker in biological assays and imaging studies.
Mecanismo De Acción
The mechanism of action of 1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
1-Heptyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium bromide is unique due to its specific structural features, such as the heptyl group and the pyridinium ion. These features confer distinct physicochemical properties and biological activities, differentiating it from other oxazole derivatives.
Propiedades
Número CAS |
92752-09-5 |
|---|---|
Fórmula molecular |
C21H25BrN2O |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-(1-heptylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;bromide |
InChI |
InChI=1S/C21H25N2O.BrH/c1-2-3-4-5-9-14-23-15-12-19(13-16-23)21-22-17-20(24-21)18-10-7-6-8-11-18;/h6-8,10-13,15-17H,2-5,9,14H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QVDXSNFVUAQLFA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
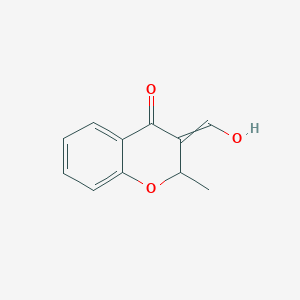
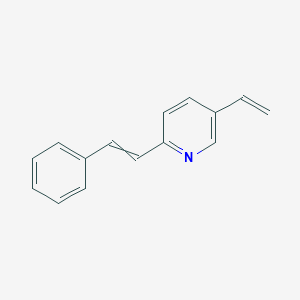
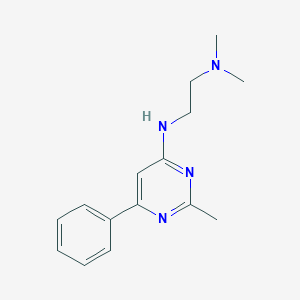
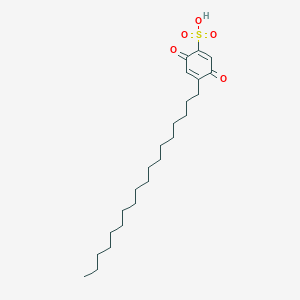
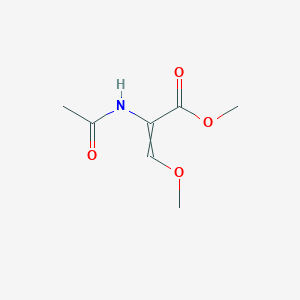

![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
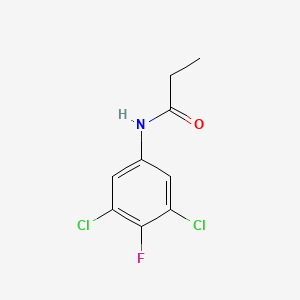
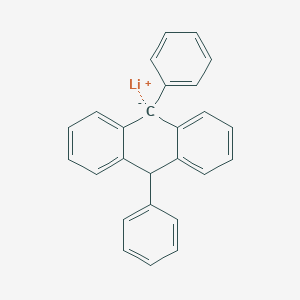
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
